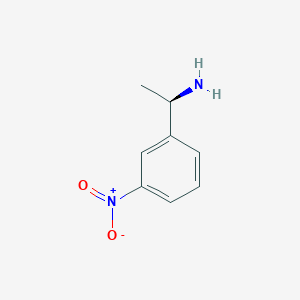

(R)-1-(3-nitrophenyl)ethanamine

Overview

Description

(R)-1-(3-nitrophenyl)ethanamine is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. While the provided papers do not directly discuss (R)-1-(3-nitrophenyl)ethanamine, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.

Synthesis Analysis

The synthesis of related nitrophenyl compounds has been demonstrated in the literature. For instance, a racemic mixture of (R)- and (S)-1-nitro-2-(p-hydroxyphenyl)[2-3H1]ethane was synthesized from 1-nitro-2-(p-hydroxyphenyl)ethene by selective reduction, which suggests that similar methodologies could potentially be applied to the synthesis of (R)-1-(3-nitrophenyl)ethanamine . Additionally, the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine through a bienzyme cascade system indicates the potential for biocatalytic approaches in the synthesis of chiral amines .

Molecular Structure Analysis

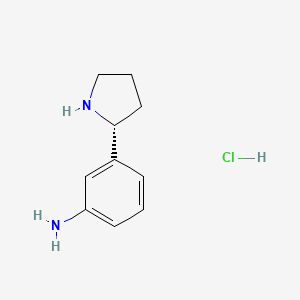

The molecular structure of (R)-1-(3-nitrophenyl)ethanamine would consist of a nitro group attached to the phenyl ring at the 3-position, and an ethanamine side chain. The stereochemistry at the chiral center is crucial for its biological activity. The studies on related compounds emphasize the importance of achieving high enantiomeric excess in the synthesis of chiral amines, which is also relevant for the molecular structure analysis of (R)-1-(3-nitrophenyl)ethanamine .

Chemical Reactions Analysis

Chemical reactions involving (R)-1-(3-nitrophenyl)ethanamine would likely be influenced by the presence of the nitro group and the amine functionality. The nitro group is an electron-withdrawing group that can affect the reactivity of the phenyl ring, while the amine group can participate in a variety of reactions, such as transamination or reduction. The bienzyme cascade system described for the synthesis of a related chiral amine suggests that enzymatic reactions could be a viable route for modifying (R)-1-(3-nitrophenyl)ethanamine as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(3-nitrophenyl)ethanamine would be influenced by its functional groups. The nitro group is likely to contribute to the compound's acidity, while the amine group could engage in hydrogen bonding, affecting its solubility and boiling point. The chiral nature of the compound would also impact its optical properties, such as specific rotation. Although the provided papers do not directly discuss the physical and chemical properties of (R)-1-(3-nitrophenyl)ethanamine, the synthesis and analysis of similar compounds provide a foundation for predicting its properties .

Scientific Research Applications

Electronic Devices and Molecular Electronics

One application of molecules containing a nitroamine redox center, which is closely related to the structure of (R)-1-(3-nitrophenyl)ethanamine, is in the field of molecular electronics. A specific molecule, 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, was used in electronic devices, showcasing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, demonstrating its potential in developing advanced electronic devices (Chen, Reed, Rawlett, Tour, 1999).

Catalysis and Chemical Synthesis

(R)-1-(3-nitrophenyl)ethanamine and its derivatives play a significant role in catalysis, particularly in the transfer hydrogenation of ketones. Chiral synthons derived from this compound, when treated with nickel bromide and chloride precursors, resulted in dinuclear complexes exhibiting moderate catalytic activities in asymmetric transfer hydrogenation (ATH) of ketones, although with low enantiomeric excess (ee%). This research opens avenues for the synthesis of chiral molecules and catalytic processes (Robert T. Kumah, Nokwanda Tsaulwayo, B. Xulu, S. Ojwach, 2019).

Polymerization Initiators

Another application is in the field of polymerization, where (R)-1-(3-nitrophenyl)ethanamine derivatives have been utilized as initiators. Mn(salen)Cl, for example, served as a catalyst for the formation of alkoxyamines from nitroxides and substituted styrenes, used in nitroxide-mediated radical polymerization (NMRP). This approach provides a pathway to synthesize functionalized alkoxyamines and biradical initiators for NMRP, highlighting the versatility of nitroamine derivatives in polymer chemistry (M. Bothe, G. Schmidt-naake, 2003).

Catalytic Carbonylation of Nitroaromatics

In addition to the above applications, nitroarenes, similar to the nitroamine group in (R)-1-(3-nitrophenyl)ethanamine, are involved in catalytic carbonylation reactions. Studies on the deoxygenation of nitroarenes by Ru(dppe)(CO)3 have led to the production of carbon dioxide and η2-nitrosoarene ruthenium complexes. This research contributes to understanding the mechanisms behind the catalytic carbonylation of nitroaromatics, offering potential for industrial applications in producing valuable chemical intermediates (S. Skoog, W. Gladfelter, 1997).

Safety and Hazards

Safety data sheets suggest that “®-1-(3-nitrophenyl)ethanamine” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name |

(1R)-1-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIBPONLEKDCPQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-nitrophenyl)ethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)

![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)